![molecular formula C12H11NO3S B12896483 (4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)
(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one” is a chemical compound with an intriguing structure. Let’s break it down:
- The “(4Z)” indicates the geometry of the double bond, specifically a cis configuration.
- The compound contains a thioether group [(4-methoxyphenyl)sulfanylmethylidene], which contributes to its unique properties.
- The oxazolone ring (1,2-oxazol-5-one) adds further complexity.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the reaction of a thioether precursor with an appropriate oxazolone derivative. The thioether can be obtained from the corresponding aldehyde or ketone via a thioacetal formation. The oxazolone ring can be synthesized through cyclization reactions.
Reaction Conditions:- Thioether formation: Aldehyde or ketone reacts with a thiol (such as methanethiol) under acidic conditions.
- Oxazolone formation: Cyclization of an α-amino acid derivative with a carbonyl compound (e.g., an aldehyde or ketone) in the presence of a dehydrating agent (e.g., phosphorus pentoxide).
Industrial Production: While industrial-scale production methods may vary, the compound is typically synthesized in research laboratories due to its specialized applications.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The thioether moiety can undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the oxazolone ring can yield a corresponding dihydro derivative.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., BF₃·Et₂O).
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Dihydro-oxazolone.
- Substitution: Various thioether-substituted compounds.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Materials Science: As a building block for functional materials.
Bioorganic Chemistry: Investigating enzyme inhibition or receptor binding.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, compounds with thioether and oxazolone motifs are worth comparing. Examples include:
- Thioether-containing drugs (e.g., omeprazole, a proton pump inhibitor).
- Oxazolone-based ligands in coordination chemistry.
Propriétés
Formule moléculaire |
C12H11NO3S |
|---|---|
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3S/c1-8-11(12(14)16-13-8)7-17-10-5-3-9(15-2)4-6-10/h3-7H,1-2H3/b11-7- |
Clé InChI |
NYABCMOHSCWMEP-XFFZJAGNSA-N |
SMILES isomérique |
CC\1=NOC(=O)/C1=C\SC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=NOC(=O)C1=CSC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
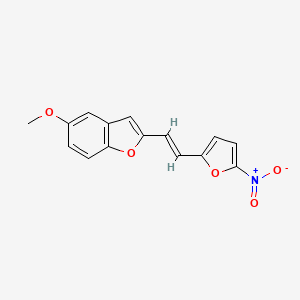
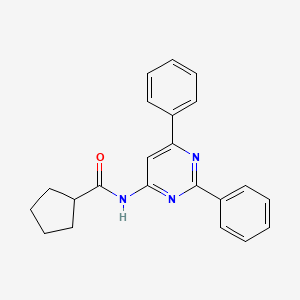
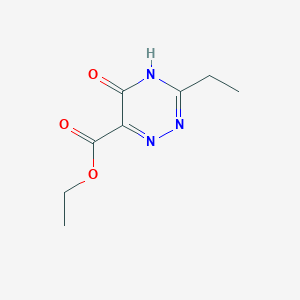
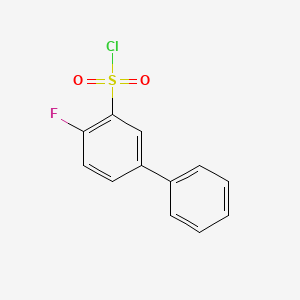
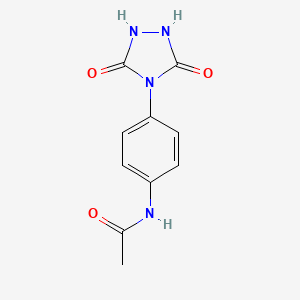
![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)
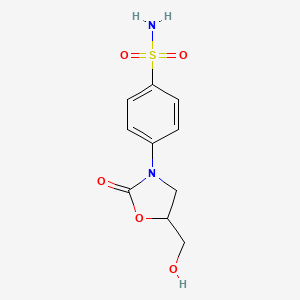
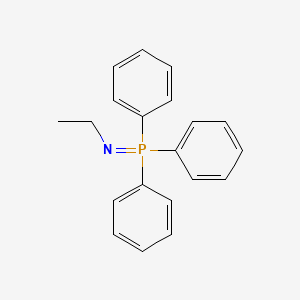
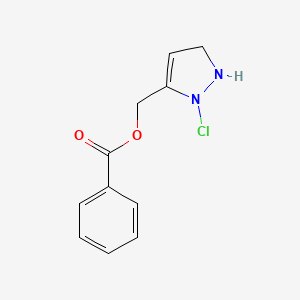
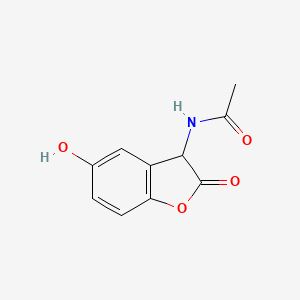
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)

